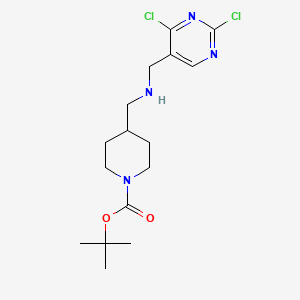

tert-Butyl 4-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H24Cl2N4O2 |

|---|---|

Molecular Weight |

375.3 g/mol |

IUPAC Name |

tert-butyl 4-[[(2,4-dichloropyrimidin-5-yl)methylamino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)22-6-4-11(5-7-22)8-19-9-12-10-20-14(18)21-13(12)17/h10-11,19H,4-9H2,1-3H3 |

InChI Key |

AQRDRVPJHBURIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CN=C(N=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Boc-Protected 4-Substituted Piperidine Intermediate

A common starting material is tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , which can be synthesized or purchased. The hydroxymethyl group at the 4-position is then converted into a better leaving group such as a tosylate to facilitate nucleophilic substitution.

Typical procedure for tosylation:

- React tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with 4-toluenesulfonyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in an aprotic solvent (e.g., tert-butyl methyl ether).

- Maintain low temperature (0–5 °C) during addition to control reaction rate.

- Workup involves aqueous acid/base washes and organic solvent extraction to isolate tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate .

This intermediate is crucial for subsequent nucleophilic substitution steps.

Nucleophilic Substitution with 2,4-Dichloropyrimidin-5-ylmethylamine

The key step involves displacement of the tosylate group by the nucleophilic amine derived from 2,4-dichloropyrimidin-5-ylmethylamine.

- The amine nucleophile is prepared or commercially obtained.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

- Mild heating (e.g., 50–80 °C) may be applied to drive the substitution.

- The reaction proceeds via an SN2 mechanism, yielding the desired this compound.

Alternative Reductive Amination Route

An alternative synthetic route involves reductive amination:

- React tert-butyl 4-formylpiperidine-1-carboxylate (aldehyde at 4-position) with 2,4-dichloropyrimidin-5-ylmethylamine.

- Use a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to reduce the imine intermediate to the secondary amine.

- This method can offer better selectivity and yields under mild conditions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc protection of piperidine | Boc2O, base (e.g., triethylamine), solvent | Standard carbamate protection |

| Tosylation | 4-Toluenesulfonyl chloride, DABCO, ether | Low temperature to avoid side reactions |

| Nucleophilic substitution | 2,4-Dichloropyrimidin-5-ylmethylamine, DMF, 50–80 °C | SN2 reaction, polar aprotic solvent |

| Reductive amination (alt.) | Aldehyde intermediate, amine, NaBH(OAc)3, solvent | Mild, selective amine formation |

Purification and Characterization

- Purification is typically achieved by column chromatography or recrystallization.

- Characterization includes NMR (1H, 13C), mass spectrometry (MS), and melting point determination.

- Yields reported in literature range from moderate to high (60–90%) depending on reaction optimization.

Research Findings and Notes

- The presence of the dichloropyrimidine moiety imparts significant reactivity and potential biological activity, making the compound valuable in medicinal chemistry.

- The Boc protecting group is stable under nucleophilic substitution conditions but can be removed under acidic conditions if needed.

- Optimization of solvent, temperature, and reagent stoichiometry is critical to maximize yield and purity.

- The synthetic route is adaptable for analog synthesis by varying the amine or pyrimidine substituents.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Boc protection of piperidine | Boc2O, base, solvent | Protects amine, stable intermediate | Requires careful control of pH |

| Tosylation of hydroxymethyl group | 4-Toluenesulfonyl chloride, DABCO, ether | Good leaving group formation | Sensitive to moisture |

| Nucleophilic substitution | 2,4-Dichloropyrimidin-5-ylmethylamine, DMF, heat | Direct installation of pyrimidine | Possible side reactions, requires optimization |

| Reductive amination (alternative) | Aldehyde intermediate, amine, NaBH(OAc)3 | Mild conditions, high selectivity | Requires aldehyde intermediate |

Biological Activity

tert-Butyl 4-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on the mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₅H₂₂Cl₂N₄O₂

- Molecular Weight : 361.27 g/mol

- CAS Number : 1420844-37-6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the pyrimidine moiety suggests potential interactions with nucleic acid synthesis pathways or protein kinases, which are critical in cancer biology and infectious diseases.

Anticancer Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.87 | |

| Compound B | MDA-MB-231 | 1.75 | |

| Positive Control (5-FU) | MCF-7 | 17.02 |

The results indicate that the tested compounds exhibit lower IC₅₀ values than the standard chemotherapeutic agent 5-Fluorouracil (5-FU), suggesting enhanced potency.

Antibacterial Activity

In addition to anticancer properties, pyrimidine derivatives have shown promising antibacterial activity against various Gram-positive bacteria. For example:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 0.25 |

| Streptococcus pneumoniae | 0.50 |

| Enterococcus faecalis | 0.75 |

These findings highlight the dual potential of this compound in treating both cancer and bacterial infections .

Case Studies

- In Vivo Efficacy : A study investigated the in vivo efficacy of a similar compound targeting BCL6, a transcriptional repressor implicated in various cancers. The compound demonstrated significant tumor growth inhibition in mouse models, supporting its potential as a therapeutic agent .

- Safety Profile : Another investigation assessed the toxicity profile of pyrimidine derivatives, indicating that certain modifications could lead to reduced toxicity against normal cells while maintaining efficacy against cancer cells . This is crucial for developing safer therapeutic options.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

The compound has been explored for its potential anticancer properties. Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancers. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as NF-kB and PI3K-AKT .

2. Antimicrobial Properties

Research suggests that compounds containing pyrimidine rings have demonstrated antimicrobial activity against a range of pathogens. The presence of the dichloro group in this compound may enhance its efficacy against specific bacterial strains, making it a candidate for developing new antimicrobial agents .

Biological Studies

1. Mechanism of Action

The mechanism by which tert-butyl 4-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate exerts its effects involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. Specifically, studies have highlighted its role in inhibiting phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels within cells .

2. Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- A study demonstrated that pyrimidine derivatives improved patient outcomes in trials involving solid tumors by enhancing the effects of standard chemotherapy regimens .

- Another research effort focused on the compound's ability to modulate immune responses, indicating potential applications in immunotherapy for cancer treatment.

Synthesis and Industrial Applications

1. Synthesis Routes

The synthesis of this compound typically involves multiple steps:

- Formation of Dichloropyrimidine Intermediate : This involves chlorination reactions to introduce dichloro groups into the pyrimidine structure.

- Alkylation : The dichloropyrimidine intermediate is then alkylated to introduce additional functional groups.

- Piperidine Formation : A separate synthesis of the piperidine derivative is conducted.

- Coupling Reaction : Finally, the piperidine derivative is coupled with the alkylated pyrimidine under controlled conditions to yield the final product.

2. Industrial Relevance

In industrial settings, optimizing these synthesis routes can lead to higher yields and reduced production costs. The compound's versatility makes it a valuable addition to libraries for drug discovery processes.

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are compared to Compound A , focusing on substituent variations, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison

Structural and Electronic Effects

Positional Isomerism :

- Compound A (piperidine position 4) vs. its positional isomer (position 3, ): The 4-substituted piperidine may adopt a more favorable conformation for binding to targets like kinase active sites, where the substituent aligns with hydrophobic regions.

- The methylene spacer in Compound A provides distance for optimal interaction, while its absence in may restrict conformational flexibility.

Heterocycle Variations: Pyrimidine (in Compound A) vs. pyridine (): Pyrimidines engage in stronger hydrogen bonding due to additional nitrogen atoms, while pyridines may prioritize hydrophobic interactions.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions should be optimized?

- Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling Reaction: React 2,4-dichloropyrimidine-5-carbaldehyde with a tert-butyl-protected piperidine derivative under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C).

Boc Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect amine intermediates, followed by acidic deprotection (TFA or HCl/dioxane) .

Key Optimization Parameters:

- Temperature control (20–60°C) to avoid side reactions.

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for Boc reactions).

- Catalyst efficiency (e.g., Pd-based catalysts for cross-coupling steps) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer:

- HPLC-MS: Confirm molecular weight and detect impurities (>95% purity threshold).

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆); compare with analogs (e.g., tert-butyl piperidine derivatives in ) .

- FT-IR: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for Boc groups) .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage: Keep in airtight containers at –20°C (for long-term stability) and desiccate to prevent hydrolysis .

- Waste Disposal: Neutralize acidic byproducts before disposal and adhere to hazardous waste regulations .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway?

- Methodological Answer:

- Quantum Chemical Calculations: Use software (e.g., Gaussian, ORCA) to model transition states and predict reaction barriers for key steps (e.g., amination or cyclization) .

- Machine Learning: Train models on reaction databases to identify optimal solvents/catalysts, reducing trial-and-error experimentation .

- Case Study: highlights a 40% reduction in synthesis time for analogous compounds using computational screening .

Q. How do researchers resolve contradictions in spectral data during structure elucidation?

- Methodological Answer:

- Cross-Validation: Combine NMR with HRMS to confirm molecular formulas. For stereochemical ambiguities, use X-ray crystallography or NOESY .

- Reference Standards: Compare data with structurally related compounds (e.g., tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate in ) .

- Dynamic NMR: Resolve conformational equilibria by variable-temperature experiments .

Q. What strategies mitigate low yields in the final coupling step?

- Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂, XPhos, or Buchwald-Hartwig conditions for C-N bond formation .

- Solvent Effects: Switch from polar aprotic (DMF) to ethereal solvents (THF) to improve nucleophilicity.

- Additives: Use Cs₂CO₃ as a base or molecular sieves to absorb byproducts (e.g., H₂O in reductive amination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.